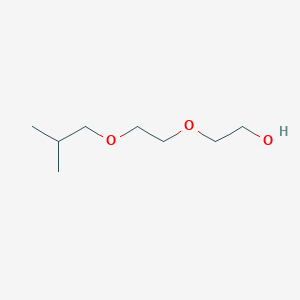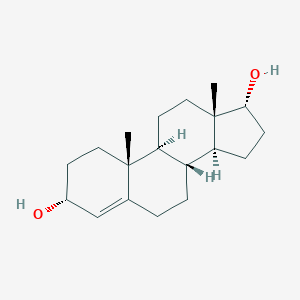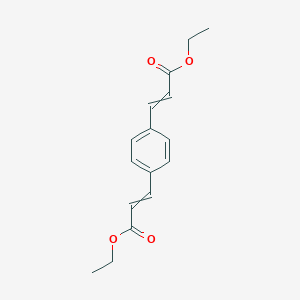
1,4-Phenylenediacrylic Acid Diethyl Ester
描述
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester is a chemical compound with the molecular formula C18H16N2O4. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable component in many chemical processes .
准备方法
The synthesis of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester typically involves the reaction of 2-propenoic acid with 1,4-phenylenebis. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods often involve the use of catalysts to increase the efficiency of the reaction and to achieve higher yields .
化学反应分析
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
科学研究应用
This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is used in the study of enzyme reactions and metabolic pathwaysIn industry, it is used in the production of polymers and other materials .
作用机制
The mechanism of action of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of different products. The specific pathways involved depend on the context in which the compound is used. For example, in drug development, it may interact with specific receptors or enzymes to produce a therapeutic effect .
相似化合物的比较
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester can be compared with other similar compounds such as 2-Propenoic acid, 3-phenyl-, pentyl ester and 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, dibutyl ester. These compounds share similar structural features but differ in their specific chemical properties and applications. The unique structure of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester makes it particularly useful in certain industrial and scientific contexts .
属性
IUPAC Name |
ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-3-19-15(17)11-9-13-5-7-14(8-6-13)10-12-16(18)20-4-2/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGWZBFQWUBYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5038838 | |
| Record name | 1,4-Bis(2-ethoxycarbonylethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5038838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17088-28-7 | |
| Record name | 1,1′-Diethyl 3,3′-(1,4-phenylene)bis[2-propenoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17088-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl p-benzenediacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(2-ethoxycarbonylethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5038838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 3,3'-(1,4-phenylene)bisacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the unique photophysical properties of diethyl p-phenylenediacrylate?
A: Diethyl p-phenylenediacrylate exhibits a phenomenon called excimer emission in concentrated solutions and in its crystalline state (specifically the B-type crystal structure according to Stevens’ classification) []. This means that when excited, the molecule can form a short-lived complex with a ground-state molecule, resulting in a characteristic emission spectrum. This property is not observed in its closely related analog, methyl 4-(β-methoxycarbonylvinyl)-α-cyanocinnamate, which only exhibits excimer emission in its B-type crystalline form [].
Q2: How can diethyl p-phenylenediacrylate be used to create selective materials?
A: Diethyl p-phenylenediacrylate can be photopolymerized in the presence of template molecules to create submicrometer particles with tailored molecular adsorption characteristics []. These particles, described as organic zeolites, demonstrate selective adsorption of alkane molecules based on size, mimicking the behavior of traditional zeolites []. This selectivity arises from the imprinting process, where the template molecule influences the polymer structure during polymerization.
Q3: What is the structural basis for the observed excimer formation in diethyl p-phenylenediacrylate?
A: Research suggests that the excimer formation in both diethyl p-phenylenediacrylate and its analog, methyl 4-(β-methoxycarbonylvinyl)-α-cyanocinnamate, likely arises from a stacked arrangement of the molecules within the excimer complex []. This stacked structure allows for favorable interactions between the excited state and ground state molecules, leading to the observed excimer emission.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)
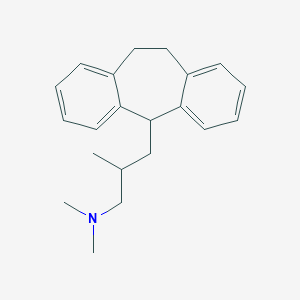

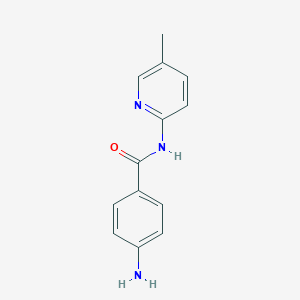
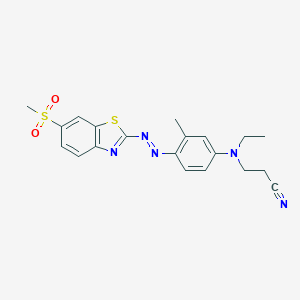
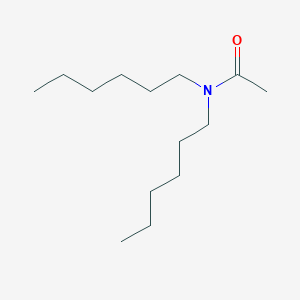
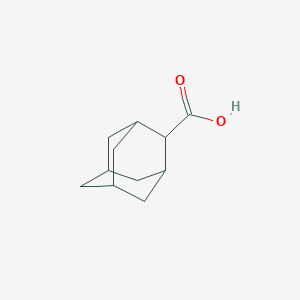
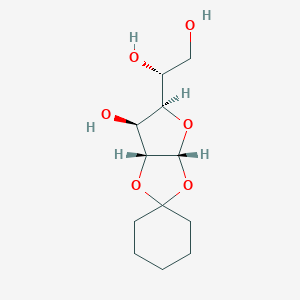
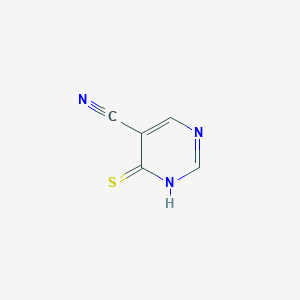
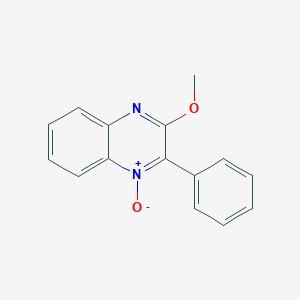
![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)

